molecular formula C6H10O4 B563542 Monomethyl Glutarate-1,5-13C2 CAS No. 1189708-76-6

Monomethyl Glutarate-1,5-13C2

Cat. No.: B563542
CAS No.: 1189708-76-6
M. Wt: 148.127
InChI Key: IBMRTYCHDPMBFN-MPOCSFTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyl Glutarate-1,5-13C2 is a biochemical used for proteomics research . It has a molecular weight of 148.13 and a molecular formula of C4(13C)2H10O4 . It appears as an oil and is soluble in Chloroform, Dichloromethane, and Ethyl Acetate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4(13C)2H10O4 . This indicates that it contains four carbon atoms (two of which are the isotope 13C), ten hydrogen atoms, and four oxygen atoms.


Physical and Chemical Properties Analysis

This compound is an oil-like substance that is soluble in Chloroform, Dichloromethane, and Ethyl Acetate . It should be stored at -20° C . Its molecular weight is 148.13, and its molecular formula is C4(13C)2H10O4 .

Safety and Hazards

Monomethyl Glutarate-1,5-13C2 is intended for research use only and is not meant for diagnostic or therapeutic use . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If swallowed, the victim should drink water and consult a doctor . It’s also recommended to avoid breathing in vapors or aerosols .

Properties

IUPAC Name

5-methoxy-5-oxo(1,5-13C2)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMRTYCHDPMBFN-MPOCSFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=O)CCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.